7,8-Dimethoxy-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one
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Overview
Description
7,8-Dimethoxy-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction conditions include heating the mixture under reflux for several hours, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
- **Biology
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Properties
Molecular Formula |
C18H16N4O4S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
7,8-dimethoxy-2-(3-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H16N4O4S/c1-24-11-6-4-5-10(7-11)19-17-21-22-16(23)12-8-14(25-2)15(26-3)9-13(12)20-18(22)27-17/h4-9H,1-3H3,(H,19,21) |
InChI Key |
QWRPTQVPIVSEEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
Origin of Product |
United States |
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